1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine
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Overview
Description
1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine is a chemical compound characterized by the presence of a cyclopropane ring attached to a 2,3-difluorophenylmethyl group
Preparation Methods
The synthesis of 1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-difluorobenzyl chloride.
Cyclopropanation: The 2,3-difluorobenzyl chloride undergoes a cyclopropanation reaction with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring.
Amine Introduction: The resulting cyclopropane derivative is then treated with ammonia or an amine source to introduce the amine group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines.
Scientific Research Applications
1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine has several scientific research applications:
Chemical Research: The compound is used in the study of cyclopropane ring chemistry and its reactivity under different conditions.
Biological Studies: It is employed in research focused on understanding the biological activity of cyclopropane-containing compounds and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .
Comparison with Similar Compounds
1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-[(2,4-Difluorophenyl)methyl]cyclopropan-1-amine: This compound has a similar structure but with fluorine atoms at different positions, which may result in different reactivity and biological activity.
1-[(3,4-Difluorophenyl)methyl]cyclopropan-1-amine: Another structural isomer with potential differences in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H11F2N |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-[(2,3-difluorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)6-10(13)4-5-10/h1-3H,4-6,13H2 |
InChI Key |
PBIIKRKRJXVFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C(=CC=C2)F)F)N |
Origin of Product |
United States |
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